Cas no 1326849-03-9 (3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione)

3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione structure
1326849-03-9 structure
商品名:3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
CAS番号:1326849-03-9
MF:C20H17FN2O3S
メガワット:384.423987150192
CID:5322294

3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione 化学的及び物理的性質

名前と識別子

    • 3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
    • 3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
    • インチ: 1S/C20H17FN2O3S/c1-26-14-6-4-5-13(11-14)12-22-17-9-10-27-18(17)19(24)23(20(22)25)16-8-3-2-7-15(16)21/h2-11,17-18H,12H2,1H3
    • InChIKey: IOHIROIUALASAD-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC2C1C(N(C1C=CC=CC=1F)C(N2CC1C=CC=C(C=1)OC)=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 616
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 75.2

3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6609-4433-1mg
3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
1326849-03-9 90%+
1mg
$54.0 2023-04-20
Life Chemicals
F6609-4433-2μmol
3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
1326849-03-9 90%+
2μl
$57.0 2023-04-20
Life Chemicals
F6609-4433-2mg
3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
1326849-03-9 90%+
2mg
$59.0 2023-04-20

3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione 関連文献

3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dioneに関する追加情報

Introduction to 3-(2-Fluorophenyl)-1-[(3-Methoxyphenyl)Methyl]-1H,2H,3H,4H-Thieno[3,2-D]Pyrimidine-2,4-Dione

The compound 1326849-03-9, also known as 3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of thienopyrimidinediones, which have been extensively studied for their diverse biological activities. The structure of this molecule is characterized by a thieno[3,2-d]pyrimidine ring system fused with a thiophene moiety and substituted with a 2-fluorophenyl group and a 3-methoxyphenylmethyl group. These substituents play a crucial role in modulating the compound's pharmacological properties.

Recent studies have highlighted the importance of thienopyrimidinediones as potential candidates for the development of novel therapeutic agents. The thieno[3,2-d]pyrimidine core is known to exhibit significant anti-inflammatory and anti-cancer activities. The presence of the fluorophenyl and methoxyphenylmethyl groups further enhances the molecule's bioavailability and selectivity. These findings suggest that 1326849-03-9 could be a promising lead compound for drug discovery efforts targeting chronic inflammatory diseases and various types of cancers.

The synthesis of 1326849-03-9 involves a multi-step process that combines advanced organic synthesis techniques. Researchers have employed strategies such as Suzuki coupling and Stille coupling to construct the complex heterocyclic framework. The optimization of reaction conditions has been critical in achieving high yields and ensuring the purity of the final product. These synthetic methodologies have been documented in recent publications, underscoring the feasibility of scaling up production for preclinical studies.

In terms of pharmacological evaluation, 1326849-03-9 has demonstrated remarkable inhibitory effects on key enzymes associated with inflammation and cancer progression. For instance, the compound has shown potent inhibition of cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS), which are pivotal players in inflammatory pathways. Additionally, studies have revealed its ability to induce apoptosis in various cancer cell lines by modulating pro-apoptotic proteins such as Bax and Bid while suppressing anti-apoptotic proteins like Bcl-2.

The structural uniqueness of 1326849-03-9 lies in its ability to interact with multiple molecular targets simultaneously. This polypharmacological profile is advantageous in designing drugs that can address complex diseases involving multiple pathways. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound to various protein targets using molecular docking studies. These insights are invaluable for optimizing the compound's therapeutic potential while minimizing off-target effects.

From an application standpoint, 1326849-03-9 holds immense promise in the development of targeted therapies for diseases such as rheumatoid arthritis and colorectal cancer. Preclinical trials have shown that the compound exhibits excellent efficacy in reducing inflammation in animal models without causing significant toxicity to healthy cells. Furthermore, its ability to inhibit tumor growth in xenograft models underscores its potential as an anti-cancer agent.

In conclusion, 1326849-03-9, or 3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione, represents a cutting-edge advancement in medicinal chemistry. Its unique structure and diverse biological activities make it a compelling candidate for further exploration in drug development pipelines. As research continues to unravel its full potential, this compound is poised to contribute significantly to the treatment of chronic diseases worldwide.

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